(2R)-4-Cyclopropyl-2-methylbutanoic acid

Catalog No.
S2752950
CAS No.
2248171-92-6
M.F
C8H14O2
M. Wt
142.198
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R)-4-Cyclopropyl-2-methylbutanoic acid

CAS Number

2248171-92-6

Product Name

(2R)-4-Cyclopropyl-2-methylbutanoic acid

IUPAC Name

(2R)-4-cyclopropyl-2-methylbutanoic acid

Molecular Formula

C8H14O2

Molecular Weight

142.198

InChI

InChI=1S/C8H14O2/c1-6(8(9)10)2-3-7-4-5-7/h6-7H,2-5H2,1H3,(H,9,10)/t6-/m1/s1

InChI Key

IRCRROGJBGWHCF-ZCFIWIBFSA-N

SMILES

CC(CCC1CC1)C(=O)O

solubility

not available

(2R)-4-Cyclopropyl-2-methylbutanoic acid is an organic compound characterized by its unique structural features, which include a cyclopropyl group attached to a butanoic acid backbone. Its molecular formula is C8H14O2C_8H_{14}O_2, and it is known for its potential applications in medicinal chemistry and organic synthesis. The presence of the cyclopropyl moiety contributes to the compound's distinct chemical properties, making it a subject of interest in various scientific fields .

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Decarboxylation: Under certain conditions, the compound can undergo decarboxylation, leading to the formation of cyclopropyl derivatives.
  • Reduction: The carboxylic acid can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride.

These reactions are essential for synthesizing derivatives with varied biological activities and enhancing the compound's utility in research and industry.

Research indicates that (2R)-4-Cyclopropyl-2-methylbutanoic acid exhibits significant biological activity, particularly in pharmacological contexts. Its structural characteristics allow it to interact with biological targets effectively:

  • Enzyme Inhibition: The compound has been studied for its potential as an inhibitor of specific enzymes involved in metabolic pathways.
  • Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation as a therapeutic agent.

The biological profile of this compound is still under exploration, with ongoing studies aimed at elucidating its mechanisms of action and therapeutic potential.

The synthesis of (2R)-4-Cyclopropyl-2-methylbutanoic acid can be achieved through several methods:

  • Starting Materials: The synthesis typically begins with readily available precursors such as cyclopropyl derivatives and butanoic acid.
  • Reagents: Common reagents used in the synthesis include strong acids or bases for catalysis.
  • Reaction Conditions: The reactions are often conducted under controlled temperatures and inert atmospheres to minimize side reactions.

A notable synthetic route involves the cyclopropanation of 2-methylbutanoic acid using diazo compounds, which introduces the cyclopropyl group effectively.

(2R)-4-Cyclopropyl-2-methylbutanoic acid has several promising applications:

  • Pharmaceutical Development: Its unique structure makes it a valuable building block in drug discovery, particularly for developing new antimicrobial and anti-inflammatory agents.
  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including agrochemicals and specialty chemicals.
  • Research Tool: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways involving cyclopropyl-containing substrates.

Interaction studies involving (2R)-4-Cyclopropyl-2-methylbutanoic acid focus on its affinity towards various biological targets:

  • Binding Studies: Techniques such as surface plasmon resonance are employed to assess how well the compound binds to specific enzymes or receptors.
  • Metabolic Pathway Analysis: Investigations into how this compound is metabolized in biological systems help understand its pharmacokinetics and potential toxicity.

These studies are crucial for determining the viability of (2R)-4-Cyclopropyl-2-methylbutanoic acid as a therapeutic agent.

Several compounds share structural similarities with (2R)-4-Cyclopropyl-2-methylbutanoic acid. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
(2R)-3-Cyclopropyl-2-methylbutanoic acidC8H14O2C_8H_{14}O_2Similar cyclopropyl structure but different position of substituents
(2S)-4-Cyclopropyl-2-methylbutanoic acidC8H14O2C_8H_{14}O_2Stereoisomer with different optical activity
4-Cyclobutyl-2-methylbutanoic acidC8H14O2C_8H_{14}O_2Contains a cyclobutyl group instead of cyclopropyl

Uniqueness

(2R)-4-Cyclopropyl-2-methylbutanoic acid is unique due to its specific combination of a cyclopropyl group and a butanoic acid backbone. This structure imparts distinct chemical properties that differentiate it from similar compounds, particularly in terms of reactivity and potential biological activity. Its ability to serve as a versatile building block in synthetic chemistry further enhances its significance in both academic research and industrial applications .

XLogP3

2.4

Dates

Last modified: 07-22-2023

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